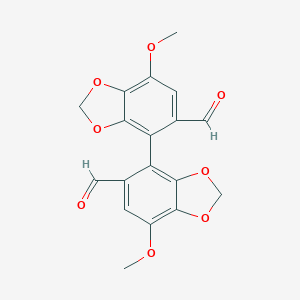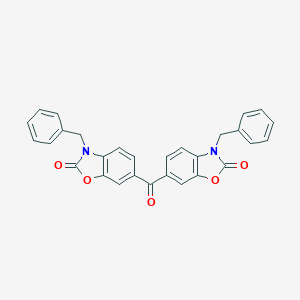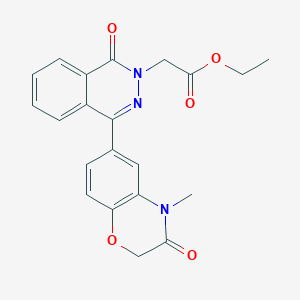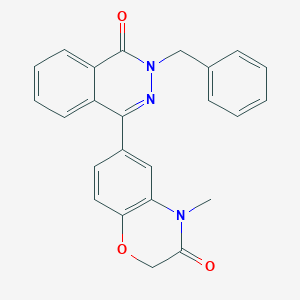
5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole)' is a chemical compound with a molecular formula of C22H16O6. It is also known as MDBD, and it has been found to have potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of MDBD is not fully understood, but it is believed to be related to its electron-transporting properties. MDBD has been shown to have a high electron mobility, which makes it an effective material for use in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MDBD. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Advantages and Limitations for Lab Experiments
MDBD has several advantages for use in lab experiments, including its high electron mobility and its non-toxic nature. However, it also has some limitations, including its high cost and the difficulty in synthesizing large quantities of the compound.
Future Directions
MDBD has potential applications in a variety of fields, including organic electronics, materials science, and biochemistry. Some future directions for research on MDBD include:
1. Investigating the use of MDBD in other electronic devices, such as field-effect transistors (FETs) and sensors.
2. Developing new synthesis methods for MDBD that are more cost-effective and scalable.
3. Studying the interactions of MDBD with metal ions and exploring its potential as a fluorescent probe for other analytes.
4. Investigating the use of MDBD in biomedical applications, such as drug delivery and imaging.
5. Exploring the potential of MDBD as a catalyst for organic reactions.
Conclusion:
MDBD is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. It has been synthesized using various methods and has been studied for its electron-transporting properties. While there is limited information available on its biochemical and physiological effects, MDBD has been found to be non-toxic in animal studies. Future research on MDBD could lead to new applications in a variety of fields.
Synthesis Methods
MDBD has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most common method for synthesizing MDBD is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,3-benzodioxole-5-boronic acid with 4,4'-dibromo-2,2'-bismethoxybenzene in the presence of a palladium catalyst.
Scientific Research Applications
MDBD has been found to have potential applications in scientific research, particularly in the field of organic electronics. It has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). MDBD has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Product Name |
5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole) |
|---|---|
Molecular Formula |
C18H14O8 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-(5-formyl-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C18H14O8/c1-21-11-3-9(5-19)13(17-15(11)23-7-25-17)14-10(6-20)4-12(22-2)16-18(14)26-8-24-16/h3-6H,7-8H2,1-2H3 |
InChI Key |
NETXKYSBVFQWBE-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)C=O)C3=C4C(=C(C=C3C=O)OC)OCO4)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=O)C3=C4C(=C(C=C3C=O)OC)OCO4)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)




![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)

![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)

